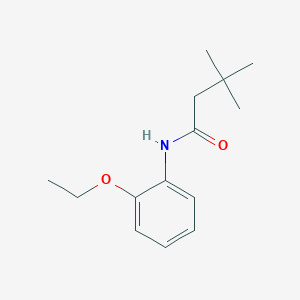![molecular formula C18H22N2O3 B297182 methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B297182.png)
methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate, also known as Methyl-Ketamine, is a synthetic compound that has gained attention in the scientific community due to its potential use as an anesthetic and analgesic agent. Methyl-Ketamine is a derivative of Ketamine, a dissociative anesthetic that has been used in human and veterinary medicine for over 50 years. The development of Methyl-Ketamine as an alternative to Ketamine is based on its potentially improved pharmacokinetic and pharmacodynamic properties.
Mécanisme D'action
Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals in the central nervous system. By blocking this receptor, methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine can reduce pain and induce anesthesia. methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine also has effects on other neurotransmitter systems, including the serotonin and dopamine systems, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine has been shown to have a number of biochemical and physiological effects. It can cause changes in heart rate and blood pressure, as well as respiratory depression. methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine has also been shown to have effects on the immune system, including reducing inflammation and modulating immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine has several advantages as a research tool. It has a fast onset of action and a short duration of effect, which makes it useful for studying acute effects. methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine is also relatively easy to administer and has been used in a variety of animal models. However, there are also limitations to its use. methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine can cause respiratory depression and other physiological effects that may confound experimental results. Additionally, the synthesis of methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine. One area of interest is in developing new analogs of methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine that may have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is in studying the potential use of methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine in treating other psychiatric disorders, such as post-traumatic stress disorder and addiction. Finally, there is ongoing research on the safety and efficacy of methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine in humans, which will be important for determining its potential use as a clinical tool.
Méthodes De Synthèse
Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine is synthesized through a multi-step process that involves the reaction of 2-methylpiperidine with ethyl 2-oxo-2-phenylacetate to form a key intermediate. This intermediate is then reacted with indole-3-carboxylic acid to form the final product, methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine. The synthesis of methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine has been studied extensively in animal models and has shown promise as an anesthetic and analgesic agent. It has been shown to have a faster onset of action and shorter duration of effect compared to Ketamine. methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylateine has also been studied for its potential use in treating depression and anxiety disorders. It has been shown to have rapid antidepressant effects in animal models and in small clinical trials in humans.
Propriétés
Formule moléculaire |
C18H22N2O3 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
methyl 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-13-7-5-6-10-20(13)17(21)12-19-11-15(18(22)23-2)14-8-3-4-9-16(14)19/h3-4,8-9,11,13H,5-7,10,12H2,1-2H3 |
Clé InChI |
FNFDOWSUYYVTRR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)OC |
SMILES canonique |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)
![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)




![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)


![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![6-hydroxy-5-[(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-pyridinyl)methyl]-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297123.png)